molecular formula C7H12BrNO2 B6355179 4-(3-Bromopropyl)morpholin-3-one CAS No. 1347548-91-7

4-(3-Bromopropyl)morpholin-3-one

Cat. No.: B6355179
CAS No.: 1347548-91-7
M. Wt: 222.08 g/mol
InChI Key: FFNOMDCQQAEXTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)morpholin-3-one typically involves the reaction of morpholin-3-one with 1,3-dibromopropane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atom by the nitrogen atom of the morpholinone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Bromopropyl)morpholin-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)morpholin-3-one involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloropropyl)morpholin-3-one: Similar structure but with a chlorine atom instead of bromine.

    4-(3-Iodopropyl)morpholin-3-one: Contains an iodine atom in place of bromine.

    4-(3-Fluoropropyl)morpholin-3-one: Features a fluorine atom instead of bromine.

Uniqueness

4-(3-Bromopropyl)morpholin-3-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in nucleophilic substitution and other chemical reactions .

Properties

IUPAC Name

4-(3-bromopropyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO2/c8-2-1-3-9-4-5-11-6-7(9)10/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNOMDCQQAEXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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